

Introduction: The Strategic Importance of Fluorinated Anisoles in Modern Chemistry

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Compound of Interest

Compound Name: **2-Fluoro-3-(trifluoromethyl)anisole**

Cat. No.: **B121695**

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2-Fluoro-3-(trifluoromethyl)anisole (CAS No. 151868-17-6) is a highly functionalized fluorinated aromatic ether.^[1] Its structure, featuring a methoxy group, a fluorine atom at the 2-position, and a potent electron-withdrawing trifluoromethyl (CF₃) group at the 3-position, makes it a molecule of significant interest.^[1] The strategic placement of these substituents imparts unique electronic characteristics that are highly sought after in the fields of pharmaceutical and agrochemical development.^[1] In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.^{[2][3]} The CF₃ group, in particular, can increase lipophilicity and block metabolic oxidation, while the C-F bond can improve stability and modulate the acidity of nearby functional groups.^{[3][4]} This guide provides a comprehensive overview of the core physicochemical properties of **2-Fluoro-3-(trifluoromethyl)anisole**, offering field-proven insights into its characterization and application.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the bedrock of its application in synthesis and material science. The data for **2-Fluoro-3-(trifluoromethyl)anisole** is summarized below.

Property	Value	Source(s)
CAS Number	151868-17-6	[1] [5]
Molecular Formula	C ₈ H ₆ F ₄ O	[1] [6]
Molecular Weight	194.13 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Flash Point	71°C (160°F)	[6]
Refractive Index	1.4370	[6]
Purity	≥99% (Lab Grade)	[1]
Storage Temperature	2-8°C	[6]

Structural Elucidation & Spectroscopic Profile

The precise arrangement of atoms and their electronic interactions define the reactivity and utility of **2-Fluoro-3-(trifluoromethyl)anisole**. Spectroscopic analysis is the primary means of confirming this structure and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural confirmation of fluorinated organic compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic signals will exhibit complex splitting patterns due to coupling with both the adjacent fluorine atom and other aromatic protons. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
- ¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms. The carbon atoms directly bonded to fluorine will show characteristic coupling (¹J_{C-F}), and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
- ¹⁹F NMR: This is a critical technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group.

The CF_3 group typically appears at a chemical shift around -60 to -65 ppm relative to a CFCl_3 standard.^[7] The chemical shift of the aromatic fluorine will be distinct, providing unambiguous confirmation of its presence and electronic environment.^[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of approximately 194.
- Key Fragmentation Pathways: The fragmentation of fluorinated compounds can be complex.
^{[9][10]} Common fragmentation patterns for this molecule would likely involve the loss of a methyl radical ($\cdot\text{CH}_3$) from the methoxy group to yield a fragment at m/z 179, or the loss of the trifluoromethyl radical ($\cdot\text{CF}_3$) to give a fragment at m/z 125. The stability of the resulting carbocations dictates the most probable fragmentation pathways.^[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- C-F Stretching: Strong absorption bands in the $1100\text{-}1350\text{ cm}^{-1}$ region, characteristic of the C-F bonds in the trifluoromethyl group and the aromatic ring.
- C-O Stretching: A strong band for the aryl-alkyl ether linkage, typically found around 1250 cm^{-1} .
- Aromatic C=C Stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Aromatic C-H Stretching: Signals above 3000 cm^{-1} .

Role in Drug Discovery and Development

The strategic inclusion of fluorine in drug candidates is a powerful tactic for optimizing pharmacokinetic and pharmacodynamic properties.^{[12][13][14]}

- Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism. [4] Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability. [2]
- Lipophilicity and Permeability: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3] This modification can enhance a compound's ability to cross cellular membranes, which is particularly crucial for drugs targeting the central nervous system (CNS).[2]
- Binding Affinity: The strong electronegativity of fluorine atoms can lead to favorable electrostatic interactions with protein targets. Furthermore, the CF₃ group can act as a bioisostere for other groups, potentially improving the fit within a receptor's binding pocket and increasing potency.[3]

Experimental Protocol: Purity and Identity Verification by GC-MS

This protocol outlines a self-validating system for confirming the identity and assessing the purity of a sample of **2-Fluoro-3-(trifluoromethyl)anisole**.

Objective: To separate volatile components by Gas Chromatography (GC) and identify **2-Fluoro-3-(trifluoromethyl)anisole** by its mass spectrum and retention time.

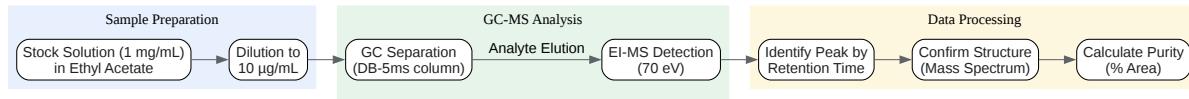
Methodology:

- Sample Preparation:
 - Prepare a 1 mg/mL stock solution of **2-Fluoro-3-(trifluoromethyl)anisole** in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical to ensure it does not co-elute with the analyte.
 - Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.
- Gas Chromatography (GC) Parameters:

- Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This type of column separates compounds based on their boiling points, which is ideal for general screening.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes. This program ensures good separation of the analyte from any potential impurities.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method for generating reproducible fragmentation patterns.
 - Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and all significant fragments.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
- Data Analysis:
 - Identify the peak corresponding to **2-Fluoro-3-(trifluoromethyl)anisole** based on its retention time.
 - Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern for the expected molecular ion (m/z 194) and key

fragments.

- Calculate the purity by integrating the peak area of the analyte and expressing it as a percentage of the total integrated area of all peaks in the chromatogram.



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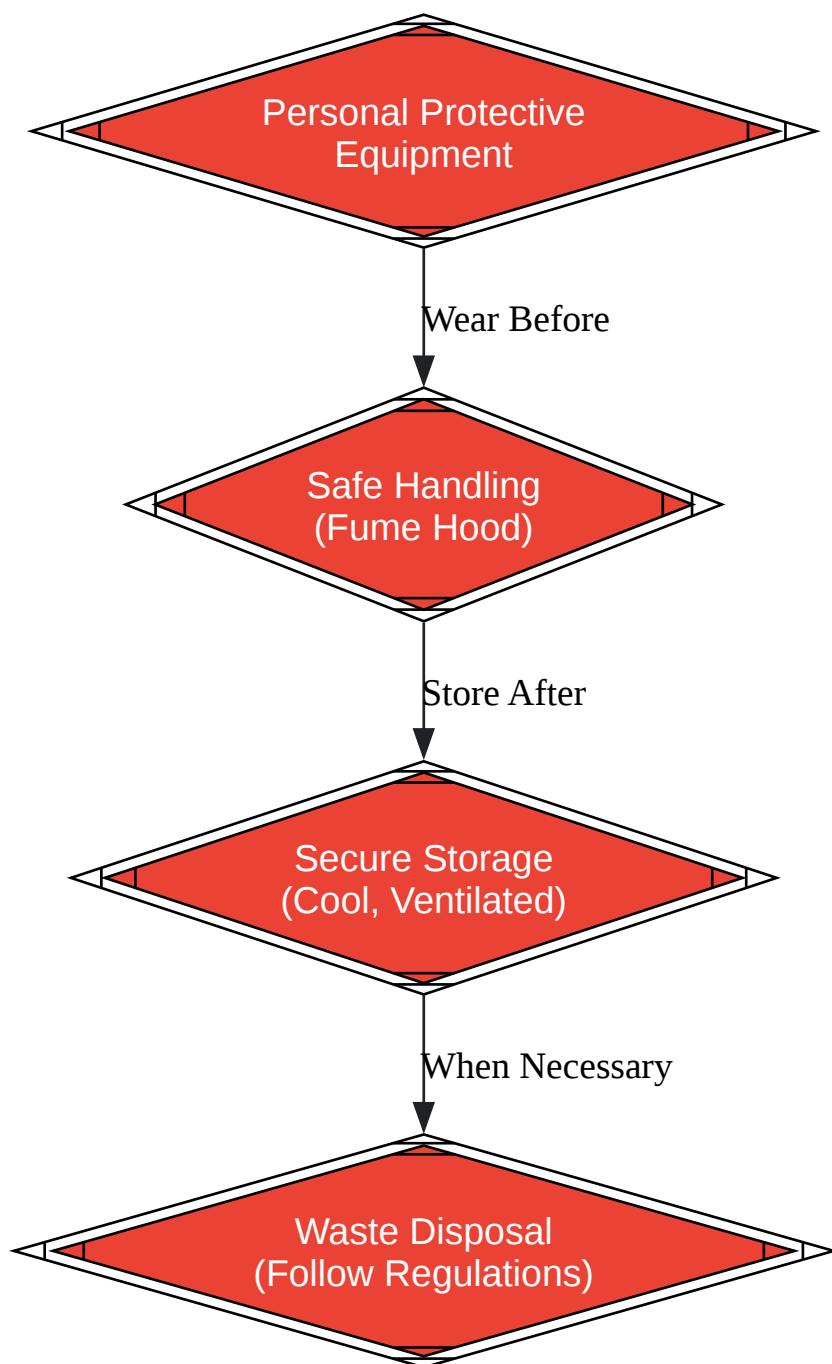
Caption: Workflow for GC-MS analysis of **2-Fluoro-3-(trifluoromethyl)anisole**.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS).[\[5\]](#)[\[15\]](#)

- Hazard Identification:
 - H227: Combustible liquid.[\[5\]](#)
 - H315: Causes skin irritation.[\[5\]](#)
 - H319: Causes serious eye irritation.[\[5\]](#)
 - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Measures:
 - Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[16\]](#) [\[17\]](#) Avoid breathing vapors or mist.[\[5\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[15\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Keep away from heat, sparks, and open flames.[17] Store locked up.[5]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[5]
 - Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.[5]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]



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Caption: Core safety protocol for handling fluorinated intermediates.

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